molecular formula C13H14O2S B11774972 Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol

Cat. No.: B11774972
M. Wt: 234.32 g/mol
InChI Key: WJLNAAGDSVTHGD-UHFFFAOYSA-N
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Description

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol is an organic compound that features a furan ring and a phenyl ring substituted with a methyl and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes. One common method includes the use of a Grignard reagent, where the furan ring is introduced via a nucleophilic addition to the carbonyl group of the benzaldehyde derivative. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol is unique due to its specific substitution pattern and the presence of both furan and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

furan-2-yl-(3-methyl-4-methylsulfanylphenyl)methanol

InChI

InChI=1S/C13H14O2S/c1-9-8-10(5-6-12(9)16-2)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3

InChI Key

WJLNAAGDSVTHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CO2)O)SC

Origin of Product

United States

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